N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[2-(2-Chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by two key structural motifs:
- A 2-chlorophenyl group attached to a methoxyethyl chain at the nitrogen atom.
- A 2-methoxyphenoxy group linked to the acetamide carbonyl.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-22-15-9-5-6-10-16(15)24-12-18(21)20-11-17(23-2)13-7-3-4-8-14(13)19/h3-10,17H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBZAGUQXFTBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 2-chlorophenylacetic acid with methoxyethylamine to form an intermediate.
Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:
Temperature Control: Maintaining an optimal temperature range to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to speed up the reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with several acetamide derivatives (Table 1):
Table 1: Structural Comparison of Selected Acetamides
Physicochemical Properties
Melting points and solubility vary with substituents:
- 3d (): Melting point 212–216°C, attributed to the polar thiadiazol ring and hydrogen-bonding mercapto group .
- 5k (): Lower melting point (135–136°C), likely due to the methoxyphenoxy group reducing crystallinity .
- Target Compound : Expected to have moderate solubility in organic solvents due to methoxy groups, though data are lacking.
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a chlorophenyl moiety and methoxy groups that enhance its lipophilicity and biological activity. The synthesis typically involves the reaction of 2-chlorobenzylamine with appropriate acyl chlorides under controlled conditions, yielding high-purity products suitable for biological testing.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClNO3 |
| Molecular Weight | 319.79 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains. The antimicrobial potential was evaluated using standard agar diffusion methods against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Escherichia coli and Candida albicans.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 15 |
| Methicillin-resistant S. aureus | 22 | 10 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 15 | 40 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Biofilm Disruption : Studies indicate that it can significantly reduce biofilm formation in bacterial cultures, enhancing its efficacy as an antimicrobial agent.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against various pathogens. Results indicated that it significantly inhibited growth in both planktonic and biofilm states, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
- Anti-inflammatory Properties : Additional research highlighted the compound's anti-inflammatory effects in vitro. It was shown to reduce pro-inflammatory cytokine production in cultured macrophages, indicating its potential use in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amide Formation : React 2-(2-chlorophenyl)-2-methoxyethylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form the intermediate N-[2-(2-chlorophenyl)-2-methoxyethyl]chloroacetamide .
Nucleophilic Substitution : Substitute the chloro group with 2-methoxyphenoxy using a base (e.g., K₂CO₃) in acetonitrile at 60–80°C for 12–24 hours .
Optimization Tips :
- Use continuous flow reactors for scalable synthesis (improves yield by 15–20% compared to batch reactors) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Table 1: Reaction Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | Chloroacetyl chloride, DCM, 0°C → RT | 85–90 | |
| Substitution | 2-Methoxyphenol, K₂CO₃, CH₃CN, 80°C | 70–75 |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and quaternary carbons .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 408.1245 for C₁₉H₂₁ClNO₄) .
XRD : Resolve crystal packing and hydrogen-bonding patterns (critical for polymorphism studies) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for most acetamides) .
Key Finding : Methoxy groups enhance stability in alkaline conditions compared to hydroxyl analogues .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
Methodological Answer:
Dose-Response Studies : Test activity across concentrations (1 nM–100 μM) to identify biphasic effects .
Target Profiling : Use kinase/phosphatase arrays to rule off-target interactions (e.g., cross-reactivity with CYP450 isoforms) .
Computational Validation : Perform molecular docking (AutoDock Vina) to compare binding poses with contradictory datasets .
Case Study : A structurally similar compound showed activation of AMPK at low doses (1–10 μM) but inhibition at higher doses (>50 μM) due to allosteric site binding .
Q. What strategies are recommended for pharmacokinetic (PK) and toxicity profiling?
Methodological Answer:
ADME Studies :
- Absorption : Caco-2 cell monolayer assays (Papp >1 ×10⁻⁶ cm/s suggests high permeability) .
- Metabolism : Incubate with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
In Silico Toxicity : Use ProTox-II or ADMETlab to predict hepatotoxicity (e.g., structural alerts for chloroaryl groups) .
Critical Finding : Chlorophenyl derivatives may accumulate in adipose tissue, requiring long-term toxicity studies .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
Transcriptomics : Treat cell lines (e.g., HeLa) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
Protein Pull-Down Assays : Use biotinylated analogues to isolate binding partners, followed by SDS-PAGE and MS identification .
Molecular Dynamics Simulations : Simulate ligand-receptor complexes (GROMACS) for >100 ns to study conformational stability .
Q. Table 2: Key Mechanistic Hypotheses
| Hypothesis | Experimental Approach | Reference |
|---|---|---|
| ROS Scavenging | DCFH-DA assay in H₂O₂-stressed cells | |
| Kinase Inhibition | ATP-Glo™ luminescence assay |
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
Methodological Answer:
Force Field Calibration : Adjust parameters (e.g., partial charges) in docking software to match experimental IC₅₀ values .
Solvent Effects : Re-run simulations with explicit solvent models (TIP3P water) to improve binding affinity predictions .
Crystallographic Validation : Co-crystallize the compound with its target (e.g., COX-2) to resolve binding mode ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
